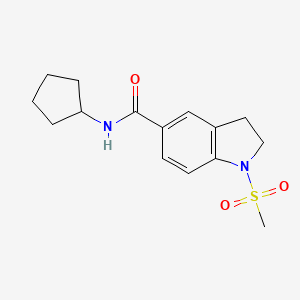
4-(acetylamino)phenyl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)phenyl 3-bromobenzoate, also known as APB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool in the study of biological processes and mechanisms. In
科学的研究の応用
4-(acetylamino)phenyl 3-bromobenzoate has been used in a wide range of scientific research applications. One of the most common uses of 4-(acetylamino)phenyl 3-bromobenzoate is in the study of protein-protein interactions. 4-(acetylamino)phenyl 3-bromobenzoate can be used to label specific amino acid residues in proteins, allowing researchers to study the interactions between different proteins in a complex mixture.
4-(acetylamino)phenyl 3-bromobenzoate has also been used in the study of enzyme mechanisms. By labeling specific residues in an enzyme, researchers can study the mechanism of action of the enzyme and identify potential inhibitors or activators.
作用機序
The mechanism of action of 4-(acetylamino)phenyl 3-bromobenzoate is not fully understood, but it is believed to involve the formation of a covalent bond between the 4-(acetylamino)phenyl 3-bromobenzoate molecule and a specific amino acid residue in a protein. This covalent bond can then be used to study the interactions between the labeled protein and other proteins or molecules.
Biochemical and Physiological Effects
4-(acetylamino)phenyl 3-bromobenzoate has no known biochemical or physiological effects on its own. However, it can be used to study the biochemical and physiological effects of other molecules, such as proteins or drugs.
実験室実験の利点と制限
One of the main advantages of 4-(acetylamino)phenyl 3-bromobenzoate is its ability to selectively label specific amino acid residues in proteins. This allows researchers to study the interactions between proteins in a complex mixture, which would be difficult to do using other techniques.
However, there are also limitations to the use of 4-(acetylamino)phenyl 3-bromobenzoate. One limitation is that the labeling process can be time-consuming and difficult to optimize. Additionally, the labeling efficiency may vary depending on the protein being studied.
将来の方向性
There are several future directions for research on 4-(acetylamino)phenyl 3-bromobenzoate. One area of interest is the development of new labeling techniques that can improve the efficiency and specificity of 4-(acetylamino)phenyl 3-bromobenzoate labeling.
Another area of interest is the use of 4-(acetylamino)phenyl 3-bromobenzoate in the study of protein-protein interactions in living cells. This would require the development of new techniques for delivering 4-(acetylamino)phenyl 3-bromobenzoate to specific cells or tissues.
Finally, researchers are also interested in exploring the potential therapeutic applications of 4-(acetylamino)phenyl 3-bromobenzoate. For example, 4-(acetylamino)phenyl 3-bromobenzoate could be used to develop new drugs that target specific protein-protein interactions involved in disease processes.
Conclusion
In conclusion, 4-(acetylamino)phenyl 3-bromobenzoate is a valuable tool for scientific research due to its ability to selectively label specific amino acid residues in proteins. This compound has been used in a wide range of research applications, including the study of protein-protein interactions and enzyme mechanisms. While there are limitations to the use of 4-(acetylamino)phenyl 3-bromobenzoate, there are also many future directions for research that could further improve its utility in scientific research.
合成法
The synthesis of 4-(acetylamino)phenyl 3-bromobenzoate involves several steps. The first step is the synthesis of 4-(acetylamino)phenol, which is then reacted with 3-bromobenzoic acid to form 4-(acetylamino)phenyl 3-bromobenzoate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine. The final product is purified using chromatography techniques.
特性
IUPAC Name |
(4-acetamidophenyl) 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-10(18)17-13-5-7-14(8-6-13)20-15(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVBJFXGLKXBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenyl 3-bromobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)

![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)




![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)